molecular formula C10H10ClNS2 B14453977 p-Chlorophenyl allyldithiocarbamate CAS No. 72024-55-6

p-Chlorophenyl allyldithiocarbamate

Cat. No.: B14453977
CAS No.: 72024-55-6
M. Wt: 243.8 g/mol
InChI Key: VPLOSSAXDHZJHC-UHFFFAOYSA-N
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Description

p-Chlorophenyl allyldithiocarbamate (Carbamic acid, allyldithio-, p-chlorophenyl ester) is a dithiocarbamate ester, a class of sulfur-containing organic compounds with a broad and promising profile in chemical and biological research . Dithiocarbamates are characterized by their general formula R2N-C(=S)-S-R' and are known for their versatile metal-chelating properties and high reactivity with thiol groups, which underpin their diverse research applications . The structure of this specific compound features a p-chlorophenyl group and an allyl group attached to the dithiocarbamate core, which may influence its lipophilicity and reactivity in experimental settings. The primary research value of dithiocarbamate compounds, including this compound, lies in their potential as bioactive agents. Preclinical studies on various dithiocarbamates have demonstrated a broad spectrum of antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, positioning them as valuable tools for investigating new antibacterial mechanisms . Furthermore, dithiocarbamate derivatives are extensively investigated for their anti-cancer properties. Their mechanisms of action are multi-faceted and may include the induction of apoptosis through the inhibition of the ubiquitin-proteasome system, the generation of reactive oxygen species (ROS), and the modulation of epigenetic factors . The allyldithio moiety in particular may offer unique reactivity for further chemical functionalization, making this compound a potential intermediate for synthesizing more complex molecules or metal complexes for materials science and coordination chemistry research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72024-55-6

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

(4-chlorophenyl) N-prop-2-enylcarbamodithioate

InChI

InChI=1S/C10H10ClNS2/c1-2-7-12-10(13)14-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

VPLOSSAXDHZJHC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis and Synthetic Methodologies

Classical and Contemporary Synthetic Routes for Dithiocarbamates

The synthesis of dithiocarbamates is a well-established area of organic chemistry, with several reliable methods available for the formation of the characteristic carbon-sulfur bonds. These approaches can be broadly categorized into those utilizing carbon disulfide, those proceeding via isothiocyanates, and strategies that employ dithiocarbamate (B8719985) salts as synthetic precursors.

Carbon Disulfide-Based Reactions

The most fundamental and widely employed method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.gov This one-pot, three-component reaction is highly efficient and atom-economical. organic-chemistry.org The initial step involves the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base to form a dithiocarbamate salt. Subsequent alkylation of this salt with an appropriate electrophile, such as an alkyl halide, yields the desired dithiocarbamate. organic-chemistry.org

The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, potassium hydroxide, and tertiary amines like triethylamine. nih.gov The reaction is often carried out in a protic solvent such as ethanol (B145695) or water, but green reaction media like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been successfully employed to promote environmentally friendly synthesis. rsc.org

Approaches Involving Isothiocyanates and Amines

An alternative route to dithiocarbamates involves the reaction of an isothiocyanate with a thiol. This method is particularly useful for the synthesis of S-aryl dithiocarbamates. The reaction proceeds through the nucleophilic addition of the thiol to the electrophilic carbon of the isothiocyanate. While not as common as the carbon disulfide method for the synthesis of simple alkyl dithiocarbamates, this approach offers a valuable alternative, especially when the desired isothiocyanate is readily available.

Precursor-Based Synthesis Strategies for Substituted Dithiocarbamates

Dithiocarbamate salts, formed from the reaction of an amine and carbon disulfide, are stable intermediates that can be isolated and used in subsequent reactions. This precursor-based strategy allows for a modular approach to the synthesis of a wide variety of substituted dithiocarbamates. For instance, the dithiocarbamate salt can be reacted with a range of electrophiles beyond simple alkyl halides, including epoxides and α,β-unsaturated systems, to introduce diverse functionalities. researchgate.netrsc.org This approach provides greater flexibility in the design and synthesis of complex dithiocarbamate derivatives.

Targeted Synthesis of p-Chlorophenyl Allyldithiocarbamate and Related Derivatives

The synthesis of this compound can be readily achieved through the one-pot reaction of p-chloroaniline, carbon disulfide, and an allyl halide, such as allyl bromide. This reaction follows the general principles of carbon disulfide-based dithiocarbamate synthesis.

A plausible synthetic scheme involves the initial formation of the dithiocarbamate salt from p-chloroaniline and carbon disulfide in the presence of a suitable base. This is followed by the in-situ alkylation of the salt with allyl bromide to yield the target compound.

Regioselective and Stereoselective Synthesis Considerations

For the synthesis of this compound itself, where the allyl group is unsubstituted, stereoselectivity is not a primary concern. However, when considering the synthesis of related derivatives from substituted allenes or dienes, regioselectivity becomes a critical factor.

Recent research has demonstrated the highly regioselective addition of in situ formed dithiocarbamic acid to 1-aryl-1,3-butadienes. rsc.orgrsc.org This reaction proceeds via a Markovnikov addition, affording allyl dithiocarbamates with high selectivity. rsc.orgrsc.org This metal-, ligand-, and solvent-free three-component reaction highlights the ability to control the regiochemical outcome in the synthesis of more complex allyl dithiocarbamate derivatives. rsc.orgrsc.org The reaction of various amines and carbon disulfide with epoxides also proceeds with high regioselectivity to form 2-hydroxyalkyl dithiocarbamates. researchgate.net

Reaction Conditions and Optimization for Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the presence of a catalyst.

ParameterVariationEffect on Reaction
Solvent Protic (e.g., ethanol), Aprotic (e.g., DMF), Green Solvents (e.g., PEG, DES)Can influence reaction rate and ease of work-up. Green solvents offer environmental benefits. rsc.org
Base Inorganic (e.g., NaOH, K₂CO₃), Organic (e.g., Triethylamine)Neutralizes the dithiocarbamic acid intermediate to form the reactive salt. nih.gov
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side products. researchgate.net
Catalyst None, Copper salts (e.g., CuI, CuCl₂)While many syntheses are catalyst-free, copper catalysts can be employed in certain cross-coupling reactions to form aryl dithiocarbamates. organic-chemistry.org

The use of a one-pot, three-component approach is often preferred for its efficiency. organic-chemistry.org The order of addition of reagents is generally not critical to the final product, provided the stoichiometry is correct. nih.gov Post-synthesis, the product is typically isolated through filtration and purified by washing with a suitable solvent, such as diethyl ether or cold ethanol, to remove unreacted starting materials and byproducts. nih.gov

Synthesis of Precursors and Intermediates Bearing the p-Chlorophenyl Moiety

The synthesis of this compound fundamentally relies on the availability of key intermediates containing the p-chlorophenyl group. The two most significant precursors are p-chloroaniline and p-chlorophenyl isothiocyanate.

p-Chloroaniline: This primary amine is a crucial building block. A prominent method for its synthesis is the catalytic hydrogenation of p-chloronitrobenzene. mdpi.com This process offers high chemoselectivity, which is a significant challenge in its production. mdpi.com Another approach involves the use of copper chloride as both an oxidant and a chlorine source, which can shorten the synthetic steps compared to traditional methods that often require protecting the amino group before chlorination. google.com

p-Chlorophenyl isothiocyanate: This intermediate is highly valuable for producing dithiocarbamate derivatives. It can be synthesized through several routes. One common laboratory-scale method involves the reaction of p-chloroaniline with carbon disulfide to form an ammonium (B1175870) p-chlorophenyldithiocarbamate salt, which is then treated with a reagent like lead nitrate (B79036) to yield the isothiocyanate. orgsyn.org A distinct advantage of this particular method is that the initial formation of the dithiocarbamate salt can be conducted in an aqueous medium. orgsyn.org Other general methods for preparing isothiocyanates from amines include using thiophosgene (B130339) or phenyl chlorothionoformate, though these reagents present significant toxicity concerns. orgsyn.orgorganic-chemistry.org A more facile protocol uses tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ from the corresponding amine and carbon disulfide. organic-chemistry.org

The following table summarizes the common synthetic routes for these key precursors.

PrecursorStarting Material(s)Key Reagents/ConditionsAdvantages/Notes
p-Chloroaniline p-ChloronitrobenzeneCatalytic HydrogenationHigh chemoselectivity. mdpi.com
Substituted AnilineCopper Chloride (CuCl₂), O₂, HClShorter synthetic route, high yield. google.com
p-Chlorophenyl isothiocyanate p-Chloroaniline, Carbon DisulfideNH₄OH, then Lead NitrateCan be initiated in an aqueous medium. orgsyn.org
p-Chloroaniline, Carbon DisulfideTriethylamine, Tosyl ChlorideIn situ generation and decomposition. organic-chemistry.org
p-ChloroanilineThiophosgene or Phenyl ChlorothionoformateEffective but uses highly toxic reagents. orgsyn.orgorganic-chemistry.org

Green Chemistry Approaches in Dithiocarbamate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dithiocarbamates to minimize environmental impact, reduce waste, and improve safety.

Solvent-Free and Aqueous Media Syntheses

A major focus of green synthetic chemistry is the reduction or elimination of volatile and toxic organic solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several one-pot, three-component syntheses of dithiocarbamates have been developed in aqueous media. rsc.orgrsc.org For instance, the reaction of an amine, carbon disulfide, and an electrophile (like an alkyl vinyl ether or aryl diazonium salt) can proceed efficiently in water, often without the need for a catalyst. rsc.orgrsc.org This approach not only avoids hazardous organic solvents but can also simplify the work-up procedure. rsc.org

Solvent-Free Conditions: An even more advanced green approach is to conduct reactions under solvent-free conditions. A highly efficient, mild, and simple one-pot synthesis of dithiocarbamates involves reacting amines, carbon disulfide, and alkyl halides directly at room temperature without any solvent or catalyst. organic-chemistry.orgorganic-chemistry.org This method is noted for its high yields and is considered a highly atom-economic process. organic-chemistry.org Other solvent-free methods include the condensation of amines, CS₂, and a Michael acceptor. researchgate.net Alternative green solvents like deep eutectic solvents (DES) and polyethylene glycol (PEG) have also been successfully used, offering high yields and the potential for solvent recycling. rsc.org

Catalytic Methods for Sustainable Dithiocarbamate Production

The use of catalysts can significantly enhance the sustainability of chemical processes by enabling reactions under milder conditions, reducing reaction times, and lowering energy consumption.

Copper-Catalyzed Reactions: Copper-based catalysts are frequently employed in dithiocarbamate synthesis. Methods include copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide, which tolerates a wide range of functional groups. organic-chemistry.org The Ullmann-type coupling reaction of dithiocarbamate salts with aryl iodides can be effectively catalyzed by copper iodide (CuI). researchgate.net Furthermore, the use of copper nanoparticles as a recyclable catalyst in aqueous media represents a significant green advancement. researchgate.net

Other Catalytic Systems: Beyond copper, other catalytic strategies have emerged. Visible-light photocatalysis provides an efficient pathway for synthesizing S-alkyl dithiocarbamates from alkyl carboxylic acids and tetraalkylthiuram disulfides under mild conditions. organic-chemistry.org The development of transition-metal-free catalytic systems is a particularly important goal in green chemistry to avoid metal contamination in the final products. rsc.orgorganic-chemistry.org

The table below compares various green synthetic approaches for dithiocarbamates.

Green ApproachMethodKey Features
Aqueous Synthesis One-pot reaction of amine, CS₂, and electrophile. rsc.orgAvoids toxic organic solvents; simplifies work-up.
Transition-metal-free synthesis using aryl diazonium salts. rsc.orgEnvironmentally benign; no metal catalyst required.
Solvent-Free Synthesis One-pot reaction of amine, CS₂, and alkyl halide. organic-chemistry.orgNo solvent or catalyst needed; highly atom-economical.
Catalytic Methods Copper-catalyzed coupling reactions. organic-chemistry.orgresearchgate.netMild conditions; broad substrate scope.
Visible-light photocatalysis. organic-chemistry.orgUses light as an energy source; high efficiency.

Atom Economy and E-Factor Considerations in Synthetic Pathways

Evaluating the "greenness" of a synthetic route requires quantitative metrics like atom economy and the Environmental Factor (E-Factor).

Atom Economy: Proposed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov The one-pot, three-component synthesis of dithiocarbamates from an amine, carbon disulfide, and an alkyl halide is an addition reaction and is inherently atom-economical, as ideally all atoms from the reactants are incorporated into the final product. organic-chemistry.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the synthesis of this compound from p-chloroaniline, carbon disulfide, and allyl bromide, the atom economy is 100%, as it is an addition reaction with no byproducts.

E-Factor: The E-Factor, developed by Roger Sheldon, provides a more comprehensive measure of the environmental impact of a process. It is the ratio of the mass of total waste generated to the mass of the desired product. tudelft.nl Unlike atom economy, the E-Factor accounts for all waste, including reaction byproducts, solvent losses, and materials used in workup and purification. youtube.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) tudelft.nl

An ideal E-Factor is zero. youtube.com Syntheses conducted under solvent-free conditions generally have a much lower (better) E-Factor than those requiring large volumes of organic solvents for the reaction and subsequent purification. organic-chemistry.org Similarly, aqueous-based syntheses are favorable, although debate continues on whether to include water in the E-factor calculation. tudelft.nl Catalytic methods contribute to a lower E-Factor by reducing the need for stoichiometric reagents that would otherwise end up as waste.

MetricDescriptionApplication to Dithiocarbamate Synthesis
Atom Economy Theoretical measure of how many atoms from the reactants are incorporated into the final product. primescholars.comThe typical three-component synthesis is highly atom-economical (approaching 100%). organic-chemistry.org
E-Factor Practical measure of the total waste produced per unit of product, including solvents and byproducts. tudelft.nlSignificantly improved by solvent-free methods and efficient catalytic processes.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis in Structural Determination

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, chemists can map out the carbon-hydrogen framework of a molecule. For p-Chlorophenyl allyldithiocarbamate, one would expect to observe distinct signals for the protons and carbons of the p-chlorophenyl ring, the allyl group, and the dithiocarbamate (B8719985) moiety. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, HRMS can validate the proposed molecular formula of this compound, which is C₁₀H₁₀ClNS₂. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, revealing how the molecule breaks apart under ionization.

X-ray Crystallography for Solid-State Structural Analysis

When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information.

Determination of Molecular Conformation and Stereochemistry

X-ray crystallography can precisely determine the three-dimensional arrangement of atoms in the crystal lattice. This would reveal the specific conformation of the allyl group and the orientation of the p-chlorophenyl ring relative to the dithiocarbamate plane. It would unambiguously confirm the connectivity of the atoms, bond lengths, and bond angles.

Intermolecular Interactions and Crystal Packing Analysis

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding the crystal packing is crucial for relating the molecular structure to the macroscopic properties of the material.

Advanced Chromatographic and Separation Techniques for Compound Analysis

The precise characterization and purity assessment of synthesized chemical compounds are paramount for their effective and safe application. In the case of this compound, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. These methods provide detailed insights into the compound's purity, the presence of any isomers, and can be instrumental in monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like dithiocarbamates. Its application to this compound allows for a meticulous assessment of its purity and the potential separation of any structural isomers that may have formed during synthesis.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC setup is typically employed. In this configuration, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention time of the compound, which is the time it takes to travel through the column, is a key parameter for its identification and quantification.

The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. Conversely, the presence of additional peaks would suggest the existence of impurities or degradation products.

Isomer separation is another critical application of HPLC. Positional isomers, which have the same molecular formula but differ in the arrangement of substituent groups on the aromatic ring, can exhibit different chemical and physical properties. A well-optimized HPLC method can effectively separate these isomers, allowing for their individual quantification. The choice of stationary phase, mobile phase composition, and column temperature are crucial parameters that need to be fine-tuned to achieve optimal separation.

Table 1: Illustrative HPLC Parameters for Dithiocarbamate Analysis

ParameterTypical Value/Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (at a wavelength of maximum absorbance)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This table represents typical starting conditions for method development for dithiocarbamates and would require optimization for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While many dithiocarbamates are thermally unstable, GC-MS can be a valuable tool for monitoring the synthesis of this compound, particularly by tracking the disappearance of volatile reactants or the appearance of volatile byproducts.

A common challenge with the direct GC-MS analysis of dithiocarbamates is their propensity to decompose at the high temperatures used in the GC injector and column. However, a widely adopted indirect method involves the acid hydrolysis of the dithiocarbamate to produce carbon disulfide (CS₂). This volatile and stable derivative can then be readily quantified by GC-MS. This approach, often referred to as a "sum method," provides a quantitative measure of the total dithiocarbamate content in a sample.

For reaction monitoring, aliquots can be taken from the reaction mixture at different time points, subjected to this hydrolysis procedure, and the resulting CS₂ quantified. This allows chemists to track the progress of the reaction and determine the optimal reaction time.

The mass spectrometer provides crucial structural information. The fragmentation pattern of the analyte, which is a unique fingerprint of the molecule, can be used for its identification. While direct injection of this compound might be challenging, the analysis of its more volatile precursors or the CS₂ generated upon its decomposition provides valuable data for process control.

Table 2: General GC-MS Parameters for Carbon Disulfide Analysis

ParameterTypical Value/Condition
Column Capillary column with a nonpolar stationary phase
Injector Temperature 200 - 250 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

Note: These are general parameters for the analysis of the hydrolysis product (CS₂) and would be part of a validated method for monitoring the formation of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the intrinsic properties of p-Chlorophenyl allyldithiocarbamate at the atomic level. Although direct computational studies on this specific molecule are not extensively documented in publicly available research, a comprehensive understanding can be constructed by drawing parallels with DFT studies on analogous compounds, such as those containing p-chlorophenyl moieties and dithiocarbamate (B8719985) functional groups.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally dictated by the interplay of its constituent functional groups: the p-chlorophenyl ring, the dithiocarbamate core, and the allyl group. DFT calculations would likely be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules containing similar functionalities, the HOMO is often localized on the electron-rich dithiocarbamate group, specifically the sulfur atoms, which possess lone pairs of electrons. The LUMO, conversely, is typically distributed over the π-system of the p-chlorophenyl ring.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds

Molecular OrbitalPredicted LocalizationRole in Reactivity
HOMO Dithiocarbamate group (sulfur atoms)Nucleophilic character, site of oxidation
LUMO p-Chlorophenyl ring (π-system)Electrophilic character, site of reduction

Spectroscopic Property Prediction and Validation

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest.

Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations would help in assigning the characteristic vibrational modes, such as the C-N stretching of the thioureide group, the C=S stretching, and the vibrations associated with the p-chlorophenyl and allyl groups. A good correlation between the calculated and experimental vibrational frequencies would confirm the optimized geometry.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions would aid in the assignment of the proton and carbon signals in the experimental NMR spectra, providing a detailed picture of the chemical environment of each nucleus.

The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would reveal the energies of the electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved (e.g., n→π* or π→π* transitions). For dithiocarbamates, characteristic absorptions related to the dithiocarbamate chromophore are expected.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry offers a powerful tool for exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies.

For instance, the synthesis of dithiocarbamates often involves the reaction of a primary or secondary amine with carbon disulfide. DFT calculations could be used to model the reaction pathway for the formation of this compound, elucidating the role of reactants and any catalysts involved. Furthermore, the decomposition pathways of the molecule could be investigated, which is particularly relevant for understanding its stability. The mechanism of action, if the compound is found to have biological activity, could also be explored by modeling its interaction with a biological target.

Transition state analysis would provide detailed information about the geometry of the transition state structure and the energy barrier that must be overcome for the reaction to proceed. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques for investigating the interactions of a small molecule, such as this compound, with a biological macromolecule, typically a protein or a nucleic acid. These methods are crucial in the field of drug discovery and design.

Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. In the case of this compound, docking studies would be performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking simulation would reveal the binding mode of p--Chlorophenyl allyldithiocarbamate, highlighting specific interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking with the amino acid residues of the target protein. For example, the p-chlorophenyl group could engage in hydrophobic or π-π interactions within a hydrophobic pocket of the receptor, while the dithiocarbamate moiety could form hydrogen bonds or coordinate with metal ions in the active site. Molecular docking studies on other dithiocarbamate compounds have shown their ability to interact with various enzymes.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site

Functional GroupPotential Interaction TypeInteracting Residues (Examples)
p-Chlorophenyl ring Hydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan
Dithiocarbamate core Hydrogen bonding, Metal coordinationSerine, Threonine, Cysteine, Histidine
Allyl group HydrophobicLeucine, Isoleucine, Valine

Conformational Landscapes and Energy Minimization Studies

This compound is a flexible molecule due to the presence of several single bonds that can rotate. Understanding its conformational landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Conformational analysis involves systematically exploring the different possible conformations of the molecule and determining their relative energies. This can be achieved through various computational methods, including molecular mechanics and quantum mechanics calculations. The goal is to identify the low-energy conformations, which are the most likely to be populated at physiological temperatures.

Energy minimization is a key part of this process. Starting from an initial geometry, the energy minimization algorithm adjusts the positions of the atoms to find a local or global energy minimum on the potential energy surface. The resulting minimized structures represent stable conformations of the molecule. By identifying the global energy minimum, the most stable conformation of this compound can be predicted. This information is vital for subsequent docking studies, as it is often the low-energy conformation that binds to a biological target.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations of dithiocarbamate-containing molecules have been effectively used to investigate their interactions with biological targets. For instance, simulations have been employed to understand the binding mechanisms of novel Zn(II) dithiocarbamate complexes with proteins like β-lactoglobulin, revealing the roles of Van der Waals forces and hydrogen bonding. tandfonline.com Similarly, molecular modeling has been used to study the interaction of dithiocarbamate derivatives with tubulin, providing insights into their potential as antitubulin agents. nih.gov These examples underscore the utility of MD simulations in characterizing the behavior of dithiocarbamates.

For this compound, an MD simulation study would typically involve defining a force field to describe the interatomic forces within the molecule and between the molecule and its environment (e.g., a solvent). The simulation would then solve Newton's equations of motion for the system, tracking the positions and velocities of all atoms over time. This trajectory provides a detailed picture of the molecule's dynamic nature.

Key areas of investigation for this compound using MD simulations would include:

Conformational Analysis: The molecule possesses several rotatable bonds, particularly around the dithiocarbamate linkage and the allyl group. MD simulations can explore the different accessible conformations, their relative energies, and the barriers to transition between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Solvation Effects: The behavior of the molecule in different solvent environments (e.g., water, lipids) can be simulated to understand its solubility, stability, and how the solvent influences its conformational preferences.

Intermolecular Interactions: Simulations can model the interaction of this compound with other molecules, including potential biological targets or other chemical species. This can reveal key binding modes and interaction energies.

The results from such simulations can be analyzed to provide quantitative data on various aspects of the molecule's dynamic behavior. A hypothetical representation of the type of data that could be generated is presented in the table below.

Simulation ParameterDescriptionHypothetical Value/Observation
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability.Low RMSD would suggest a relatively rigid core structure, with higher fluctuations in the allyl and phenyl groups.
Dihedral Angle AnalysisMonitors the rotation around specific bonds, revealing preferred conformations.Analysis of the C-N bond in the dithiocarbamate moiety could show significant double bond character, restricting rotation. mdpi.com
Radial Distribution Function (RDF)Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom.RDFs of water molecules around the polar dithiocarbamate group would illustrate the solvation shell structure.
Interaction EnergyCalculates the non-bonded interaction energy (Van der Waals and electrostatic) between the molecule and a binding partner.Negative interaction energies would indicate favorable binding to a hypothetical receptor site.

Structure Activity Relationship Sar Studies of Dithiocarbamates

Principles and Methodologies in Dithiocarbamate (B8719985) SAR Research

Structure-Activity Relationship (SAR) studies are foundational in medicinal and agricultural chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For dithiocarbamates, SAR research involves the systematic synthesis of analogues and the evaluation of their effects in biological assays. The core principle is to correlate specific structural modifications with changes in efficacy, potency, or selectivity.

The primary methodologies in dithiocarbamate SAR research include:

Analogue Synthesis: Chemists systematically alter parts of the lead molecule, such as p-Chlorophenyl allyldithiocarbamate. This can involve changing the substituents on the phenyl ring, modifying the allyl group, or altering the amine precursor to the dithiocarbamate. For example, studies have shown that aromatic groups attached to the dithiocarbamate nitrogen can confer superior efficacy compared to aliphatic groups for certain applications. nih.gov

Biological Assaying: A range of in vitro and in vivo assays are used to quantify the biological activity of the synthesized analogues. These can range from measuring enzyme inhibition and antimicrobial activity to assessing cytotoxicity in cancer cell lines. nih.gov

Physicochemical Property Analysis: Key properties like lipophilicity (logP), electronic effects (pKa), and steric parameters are measured or calculated to build a comprehensive picture of how structure affects the molecule's ability to reach and interact with its target.

Computational Modeling: In silico techniques are used to build predictive models and to visualize the interactions between the dithiocarbamate and its biological target. nih.gov This involves creating a database of chemical structures and their corresponding biological activities to derive a quantitative model. nih.gov

By integrating the findings from these methodologies, researchers can develop a robust SAR model that guides the design of more effective and specific dithiocarbamate-based agents.

Influence of the p-Chlorophenyl Moiety on Molecular Interactions and Biological Profiles

Impact of Halogenation on Electronic and Steric Properties

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring significantly alters the molecule's physicochemical properties.

Electronic Effects: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). libretexts.org This effect reduces the electron density of the aromatic ring, making the C-Cl bond polarized. ncert.nic.in While halogens also have an electron-donating resonance effect (+R) due to their lone pairs, for chlorine, the inductive effect is generally stronger, deactivating the ring towards electrophilic attack. libretexts.org This electronic modification can influence how the phenyl ring participates in π-π stacking or cation-π interactions with biological targets.

Steric Properties: The chlorine atom is larger than a hydrogen atom, introducing steric bulk at the para-position of the phenyl ring. This can either facilitate or hinder the binding of the molecule to a target site, depending on the size and shape of the binding pocket. The steric effect of substituents is a critical factor in determining the outcome of chemical reactions and biological interactions. libretexts.orgdoubtnut.com

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes, such as cell walls or the blood-brain barrier, which can be a critical factor for its bioavailability and mechanism of action.

A recent study on the antioxidant properties of flavanones found that the presence of a halogen substituent can induce better antioxidant properties. nih.gov

Positional Isomer Effects on Activity

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can have a profound impact on the biological activity of the molecule. This is known as a positional isomer effect. While the subject compound is the para-isomer, SAR studies would typically involve synthesizing the ortho- and meta-isomers for comparison.

Changes in the substituent's position can lead to:

Different Binding Interactions: The repositioning of the halogen can alter key interactions (e.g., halogen bonding) with the target protein or enzyme, leading to significant differences in binding affinity and biological activity.

IsomerHypothetical Relative ActivityRationale
p-Chlorophenyl (para)HighOptimal positioning for binding pocket interaction; balanced electronic and steric effects.
m-Chlorophenyl (meta)ModerateAltered electronic distribution and dipole moment may lead to suboptimal binding.
o-Chlorophenyl (ortho)LowSignificant steric hindrance may prevent proper binding to the active site.

Role of the Allyl Moiety in Conformational Flexibility and Reactivity

Conformational Flexibility: The single bonds within the allyl group allow for rotation, providing conformational flexibility. This enables the molecule to adopt various shapes, potentially increasing the likelihood of a favorable orientation for binding with a biological target.

Reactivity: The double bond in the allyl group is a site of higher electron density, making it susceptible to electrophilic addition reactions. This could be a site for metabolic transformation within a biological system. Furthermore, the allyl group can participate in specific binding interactions, such as hydrophobic interactions, within a target's binding pocket.

Significance of the Dithiocarbamate Functional Group in Bioactivity Modulation

The dithiocarbamate group (>N-CS₂-) is the cornerstone of the molecule's chemical reactivity and biological activity. Its unique electronic and structural properties are central to its function.

Metal Chelation: Dithiocarbamates are powerful chelating agents, readily forming stable complexes with a wide variety of metal ions. nih.gov The two sulfur atoms can act as a bidentate ligand, binding to a metal center. nih.gov This is a primary mechanism for their biological activity, as they can inhibit metalloenzymes by sequestering the essential metal cofactor.

Electronic Structure: The dithiocarbamate anion's structure is a resonance hybrid, which delocalizes the negative charge over both sulfur atoms and involves π-donation from the nitrogen atom. wikipedia.org This electronic arrangement makes the sulfur atoms strong nucleophiles, ready to react with electrophilic sites in biological molecules.

Redox Activity: The dithiocarbamate moiety can undergo oxidation to form a thiuram disulfide. This redox cycling can interfere with cellular redox processes, such as those involving glutathione, and contribute to its biological effects.

Computational Approaches to SAR Elucidation and Predictive Modeling

In modern drug and pesticide discovery, computational methods are indispensable for accelerating the SAR process and designing new compounds. tudelft.nl These approaches can predict the biological activity of novel molecules before they are synthesized, saving time and resources.

Key computational techniques used in dithiocarbamate research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized dithiocarbamates.

Molecular Docking: This technique simulates the binding of a ligand (the dithiocarbamate) to the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Docking studies can predict the preferred binding orientation and estimate the binding affinity, providing insights into the molecular interactions driving activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen large virtual libraries for new potential lead compounds.

Machine Learning and AI: Advanced algorithms, including artificial intelligence, are increasingly used to analyze large datasets and develop highly accurate predictive models for bioactivity and other properties. mdpi.com

These computational tools, when used in conjunction with experimental synthesis and testing, create a powerful, iterative cycle for the rational design of new and improved dithiocarbamate compounds. tudelft.nl

Computational MethodApplication in Dithiocarbamate SAR
QSARPredicts bioactivity based on physicochemical descriptors.
Molecular DockingVisualizes and scores the binding interaction with a target protein.
Pharmacophore ModelingIdentifies the key 3D features necessary for activity.
Machine LearningDevelops complex predictive models from large bioactivity datasets.

Comprehensive Search Reveals Limited Public Data on the Biological Interactions of this compound

Following an extensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological interactions of the chemical compound this compound. While broad searches for related compounds and biological targets were conducted, no studies directly investigating the mechanistic details of this compound's effects on p38 MAP kinase, the mu-opioid receptor, or its binding characteristics with specific biological macromolecules as per the requested outline could be located.

While no direct information was found for the target compound, studies on related molecules were identified. For instance, research is available on the interaction of various dithiocarbamate derivatives with bovine serum albumin (BSA). These studies, while not focused on the p-chlorophenyl allyl variant, delve into binding constants, quenching mechanisms, and thermodynamic parameters of interaction. This indicates that methodologies exist for characterizing such interactions, but they have not been publicly applied to or reported for this compound.

Similarly, literature exists on the inhibition of p38 MAP kinase and the modulation of the mu-opioid receptor by various small molecules. However, this compound is not mentioned among the compounds studied in the retrieved documents.

Due to the absence of specific data for this compound in the scientific literature, it is not possible to generate the requested article with scientifically accurate and detailed findings for the outlined sections. The generation of speculative content would violate the principles of scientific accuracy.

Therefore, we must conclude that the specific biological interactions of this compound, as per the detailed outline provided, have not been a subject of published scientific investigation or the data is not available in the public domain.

Table of Compounds Mentioned

Mechanistic Investigations of Biological Interactions Academic Focus

Cellular and Molecular Pathway Perturbations

Investigation of Apoptotic Pathway Modulation

Currently, there is a lack of specific research into the modulation of apoptotic pathways by p-chlorophenyl allyldithiocarbamate. While other compounds containing a p-chlorophenyl group, such as pyrimethamine (B1678524) (2,4-Diamino-5-p-chlorophenyl-6-ethylpyrimidine), have been shown to induce apoptosis in human T lymphocytes, this occurs through the intrinsic pathway. researchgate.net However, no such studies have been published for this compound, and therefore, its effects on apoptotic signaling cascades remain unknown.

Inhibition of p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Small molecules that can disrupt this interaction are of significant interest. The p-chlorophenyl group has been identified as a key feature in some small molecule inhibitors of the p53-MDM2 interaction, as it can effectively fit into the hydrophobic pocket of the MDM2 protein. For instance, nutlins, a class of cis-imidazoline analogs, feature bis(4-chlorophenyl) groups that are crucial for their inhibitory activity. nih.gov

However, there is no direct evidence or published research to suggest that this compound functions as an inhibitor of the p53-MDM2 interaction. Without experimental data, any potential role in this pathway is purely speculative.

Elucidation of Antifungal and Antimicrobial Mechanisms in Vitro/Ex Vivo

The scientific literature lacks specific studies on the in vitro or ex vivo antifungal and antimicrobial mechanisms of this compound. While other compounds containing a p-chlorophenyl group have demonstrated antimicrobial properties, these findings cannot be extrapolated to this compound without direct experimental evidence. For example, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one has shown antifungal activity against Candida albicans and Saccharomyces cerevisiae, as well as antibacterial effects against Escherichia coli and Staphylococcus aureus. nih.gov Similarly, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have exhibited moderate antibacterial activity against Gram-positive bacteria. mdpi.com

The absence of dedicated research on this compound means that its spectrum of activity, minimum inhibitory concentrations (MICs), and the specific cellular or molecular targets it may affect in microbial species have not been determined.

Advanced Applications and Research Directions Non Clinical

Applications in Coordination Chemistry and Metal Complexation

The field of coordination chemistry extensively utilizes dithiocarbamate (B8719985) ligands due to their exceptional ability to form stable complexes with a wide array of transition metals. nih.gov This propensity for metal chelation is a defining characteristic of compounds like p-Chlorophenyl allyldithiocarbamate.

Dithiocarbamates are classified as versatile mono-anionic chelating ligands. nih.gov Their defining feature is the >N-C(=S)S- functional group, which allows them to bind to metal ions in a bidentate fashion through the two sulfur atoms. This creates a stable four-membered ring structure with the metal center. The electronic properties of the dithiocarbamate ligand can be fine-tuned by altering the organic substituents attached to the nitrogen atom, which in turn influences the properties of the resulting metal complex. nih.gov

The dithiocarbamate moiety can stabilize metals in various oxidation states, a trait attributed to the resonance between the dithiocarbamate and thioureide forms. nih.gov This electronic flexibility makes them suitable for a broad range of applications. Dithiocarbamate ligands have been shown to form stable complexes with nearly all transition metals, as well as with main group elements, lanthanides, and actinides. nih.govmdpi.com The geometry of these complexes can vary, including octahedral, square planar, or tetrahedral, depending on the metal ion involved. nih.gov

The synthesis of metal complexes with dithiocarbamate ligands, including p-Chlorophenyl dithiocarbamate, typically involves the reaction of a metal salt with a dithiocarbamate salt in a suitable solvent. scirp.org A general method involves reacting two equivalents of the potassium or ammonium (B1175870) salt of the dithiocarbamate ligand with one equivalent of a metal salt in refluxing ethanol (B145695).

A study on the synthesis of metal complexes of mixed ligands, including p-Chlorophenyl-dithiocarbamate, reported the formation of complexes with Zn(II), Cd(II), Hg(II), Cu(II), Co(II), and Ni(II). scirp.org The characterization of these complexes relies on various spectroscopic and analytical techniques.

Table 1: Spectroscopic Data for Metal Complexes of p-Chlorophenyl-dithiocarbamate

Metal Ion ν(C=N) (cm⁻¹) ν(C=S) (cm⁻¹) ν(M-S) (cm⁻¹)
Zn(II) 1489 1003 440
Cd(II) 1497 1011 424
Hg(II) 1497 1011 417
Cu(II) 1504 1018 455
Co(II) 1497 1011 432
Ni(II) 1504 1018 448

Source: Adapted from Ejelonu, B. (2019). scirp.org

The infrared (FTIR) spectra of these complexes provide crucial information about the coordination of the dithiocarbamate ligand to the metal ion. The stretching frequency of the C=N bond is observed in the range of 1489-1504 cm⁻¹, while the C=S stretching frequency appears around 1003-1018 cm⁻¹. The presence of a single ν(C=S) band indicates a bidentate coordination of the dithiocarbamate ligand. The coordination is further confirmed by the appearance of a new band in the far-infrared region (417-455 cm⁻¹), which is attributed to the metal-sulfur (M-S) bond. scirp.org

Ultraviolet-visible (UV/Vis) spectroscopy is also employed to study the electronic transitions within the metal complexes. The spectral data can provide insights into the geometry of the complex. For instance, the UV/Vis spectra of the Ni(II) and Cu(II) complexes of p-Chlorophenyl-dithiocarbamate suggest a square planar geometry around the metal centers. scirp.org

Role in Materials Science

The ability of dithiocarbamates to interact with various substances has led to their application in materials science, particularly in polymer chemistry and as protective coatings.

Dithiocarbamates and their derivatives are widely used as accelerators in the vulcanization of rubber. wikipedia.org Vulcanization is a chemical process that enhances the physical properties of rubber, such as its elasticity and strength, by forming cross-links between polymer chains. alliedmarketresearch.com Accelerators are crucial in this process as they increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. specialchem.com

While specific data on this compound as a vulcanization accelerator is not extensively documented in the reviewed literature, the broader class of dithiocarbamates, particularly zinc dithiocarbamates, are well-established in this role. wikipedia.org They are often used in combination with other accelerators, such as thiazoles and sulfenamides, to achieve optimal vulcanization characteristics. specialchem.com The selection of an accelerator system depends on various factors, including the type of rubber, the desired cure rate, and the final properties of the vulcanized product. specialchem.com

Table 2: General Classes of Vulcanization Accelerators

Accelerator Class Key Features
Dithiocarbamates Fast cure rates; often used as ultra-accelerators.
Thiazoles Medium cure rates; good processing safety.
Sulfenamides Delayed onset of cure; provides good reversion resistance.
Thiurams Can be used as primary accelerators or as sulfur donors.
Guanidines Often used as secondary accelerators to boost the activity of primary accelerators.

Source: Adapted from SpecialChem documentation. specialchem.com

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem for marine structures and vessels. Dithiocarbamate complexes have been investigated as antifouling agents due to their biocidal properties. nih.gov The effectiveness of these compounds is often attributed to their ability to chelate metal ions that are essential for the metabolic processes of fouling organisms.

While the direct application of this compound as an antifouling agent is not specifically detailed in the available research, the general class of dithiocarbamates has shown promise in this area. nih.gov The development of environmentally benign antifouling agents is an active area of research, and dithiocarbamate-based compounds represent a potential alternative to more toxic, metal-containing antifoulants.

Agricultural and Agrochemistry Applications

Dithiocarbamates have a long history of use in agriculture, primarily as fungicides and pesticides. alliedmarketresearch.comnih.gov Their broad spectrum of activity against various plant pathogens has made them a valuable tool for crop protection. nih.gov Common examples of dithiocarbamate fungicides include mancozeb, maneb, and zineb. alliedmarketresearch.com

The mode of action of dithiocarbamate fungicides is generally multi-site, meaning they inhibit multiple enzymes and metabolic pathways within the fungal cell. nih.gov This multi-site activity makes it more difficult for fungi to develop resistance compared to single-site fungicides. The fungicidal activity of dithiocarbamates is often linked to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions in the pathogens. nih.gov

In addition to their fungicidal properties, some dithiocarbamates have been used as herbicides and insecticides. mdpi.com For instance, they have been employed to control the growth of broadleaf weeds and to act as larvicides against certain insect pests. mdpi.com While the specific agricultural applications of this compound are not well-documented, its structural similarity to other biologically active dithiocarbamates suggests potential for further investigation in this field.

Table 3: Common Dithiocarbamate Compounds in Agriculture

Compound Name Primary Application
Mancozeb Fungicide
Maneb Fungicide
Zineb Fungicide
Thiram Fungicide, Animal Repellent
Ziram Fungicide
Ferbam Fungicide

Source: Adapted from various agricultural and chemical sources. alliedmarketresearch.comnih.gov

Development as Novel Antifungal Agents for Crop Protection

The dithiocarbamate functional group is the cornerstone of a class of fungicides that have been utilized in agriculture for decades. The proposed antifungal mechanism of dithiocarbamates involves their ability to chelate essential metal ions, such as copper and zinc, which are vital cofactors for many fungal enzymes. By sequestering these ions, dithiocarbamates can disrupt critical metabolic pathways, leading to fungal cell death.

Future research in this area would need to focus on several key aspects, which are currently unaddressed in scientific literature:

In vitro Antifungal Screening: Initial studies would involve testing the compound against a panel of common plant pathogenic fungi, such as those from the genera Fusarium, Botrytis, and Alternaria.

Mechanism of Action Studies: Investigating the specific biochemical pathways disrupted by this compound would be crucial.

Phytotoxicity and Environmental Fate: Assessing the compound's safety for various crops and its persistence and degradation profile in soil and water would be essential for its development as a viable agricultural fungicide.

Potential in Heavy Metal Remediation Strategies

The dithiocarbamate moiety is well-known for its strong chelating affinity for heavy metal ions. The two sulfur atoms in the dithiocarbamate group act as soft donor atoms, forming stable complexes with soft acid metal ions like lead, mercury, cadmium, and copper. This property forms the basis for the potential application of this compound in environmental remediation.

The compound could theoretically be employed in several remediation strategies:

Precipitation: In aqueous solutions, the formation of insoluble metal-dithiocarbamate complexes could be used to precipitate and remove heavy metals from contaminated water.

Solid-Phase Extraction: The compound could be immobilized onto a solid support material, such as silica gel or a polymer resin, to create a sorbent for the selective extraction of heavy metals from industrial effluents or natural water bodies.

Research to validate these potential applications is currently lacking. Experimental work would need to establish the binding capacity and selectivity of this compound for various heavy metals, as well as its stability and performance under different environmental conditions (e.g., pH, temperature, presence of competing ions).

Development as Research Probes and Synthetic Intermediates

The reactivity of the dithiocarbamate group and the presence of the allyl and p-chlorophenyl functionalities suggest that this compound could serve as a versatile building block in organic synthesis.

As a Research Probe: If the compound exhibits specific interactions with biological molecules, the allyl or chlorophenyl group could be modified with a fluorescent tag or a reporter group, allowing it to be used as a probe to study biological processes.

As a Synthetic Intermediate: The dithiocarbamate group can undergo various chemical transformations, making it a useful precursor for the synthesis of other sulfur-containing heterocyclic compounds. The allyl group also offers a site for further chemical modification through reactions such as addition or oxidation.

To date, the synthetic utility of this compound has not been explored in published research.

Emerging Applications in Analytical Chemistry

Use in Sensing Technologies

The strong metal-binding properties of the dithiocarbamate group could be harnessed for the development of chemical sensors for heavy metal detection. A sensor could be designed where the binding of a metal ion to the this compound molecule induces a measurable signal, such as a change in color (colorimetric sensor) or a change in electrical properties (electrochemical sensor).

The p-chlorophenyl group could influence the electronic properties of the dithiocarbamate ligand, potentially modulating the sensitivity and selectivity of the sensor. The development of such a sensor would require extensive research into the complexation behavior of the compound and the design of a suitable transducer to convert the binding event into a detectable signal.

Applications in Trace Element Analysis

In analytical chemistry, dithiocarbamates are used as chelating agents for the preconcentration of trace metal ions from complex matrices before their determination by instrumental techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). This compound could potentially be used for this purpose. The formation of a stable, non-polar metal complex would facilitate its extraction from aqueous samples into an organic solvent, thereby concentrating the analyte and removing interfering matrix components.

Currently, there is no data available on the efficiency of this compound as a preconcentration agent for trace element analysis.

Future Perspectives and Research Challenges for P Chlorophenyl Allyldithiocarbamate

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of dithiocarbamates has a long history, traditionally relying on the reaction of a secondary amine with carbon disulfide, followed by alkylation. However, the future of synthesizing p-Chlorophenyl allyldithiocarbamate will undoubtedly be steered by the principles of green and sustainable chemistry. A significant research challenge lies in developing methodologies that minimize waste, avoid hazardous reagents, and are energy-efficient.

Recent trends in dithiocarbamate (B8719985) synthesis have focused on one-pot, multicomponent reactions in aqueous media or under solvent-free conditions, often proceeding without the need for a catalyst. epa.govepa.gov For this compound, this would involve the reaction of p-chloroaniline, carbon disulfide, and an allyl halide. Future research could focus on optimizing these green protocols to achieve high yields and purity, thereby reducing the environmental footprint of its production. The use of deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as recyclable and environmentally benign reaction media also presents a promising avenue for sustainable synthesis. nih.govresearchgate.nettandfonline.com

A key challenge and a significant area for future exploration is the introduction of chirality and the development of stereoselective synthetic routes. While the parent this compound is achiral, the allyl group offers a prime site for modification to introduce stereocenters. Future synthetic endeavors could focus on the use of chiral allylating agents or the development of asymmetric catalytic systems to produce enantiomerically pure derivatives. Advances in nickel-catalyzed C–S bond formation and other transition-metal-catalyzed cross-coupling reactions could be adapted for this purpose, offering precise control over stereochemistry. nih.govacs.orgacs.org The regiospecific iodocyclization of S-allyl dithiocarbamates to form 2-imino-1,3-dithiolane derivatives suggests that the allyl group is amenable to stereospecific transformations, opening doors for the synthesis of complex chiral molecules derived from this compound. researchgate.netnih.gov

Synthetic ApproachKey Features & AdvantagesFuture Research Direction for this compound
Green Chemistry Protocols Use of water, deep eutectic solvents (DES), or solvent-free conditions; catalyst-free reactions. epa.govepa.govnih.govresearchgate.nettandfonline.comOptimization of one-pot synthesis from p-chloroaniline, CS2, and allyl halides in green solvents.
Multicomponent Reactions High atom economy, operational simplicity, and convergence.Development of novel multicomponent strategies to introduce diversity in the p-chlorophenyl and allyl moieties.
Stereoselective Synthesis Asymmetric catalysis, use of chiral auxiliaries or reagents.Exploration of catalytic enantioselective allylation to produce chiral derivatives.
Advanced C-S Bond Formation Transition-metal catalysis (e.g., Ni, Cu), photoredox catalysis. nih.govacs.orgacs.orgApplication of modern cross-coupling methods for the synthesis of analogs with modified aryl and allyl groups.

Novel Approaches in Mechanistic Elucidation of Biological Activities

The biological activities of dithiocarbamates are diverse, ranging from antimicrobial and antifungal to anticancer and neuroprotective effects. The primary mechanism of action is often attributed to their ability to chelate essential metal ions, thereby inhibiting metalloenzymes, and their interaction with sulfhydryl groups in proteins. nih.gov A significant challenge in the study of this compound will be to dissect its specific mechanism of action, considering the interplay of its distinct structural components.

Future research will need to employ a battery of advanced techniques to move beyond generalized mechanisms. This includes:

Proteomics and Metabolomics: To identify specific protein targets and metabolic pathways affected by the compound. Techniques like activity-based protein profiling (ABPP) could be invaluable in identifying covalent binding partners.

Advanced Imaging Techniques: High-resolution microscopy and fluorescent probes can be used to visualize the subcellular localization of the compound and its effects on cellular architecture and processes.

Genetic and Molecular Biology Tools: Techniques such as CRISPR-Cas9 gene editing and RNA interference can be used to validate potential targets and elucidate the downstream signaling pathways.

The metabolism of this compound is another critical area of investigation. It is known that some dithiocarbamates can release carbon disulfide (CS₂), a known neurotoxin, while others, like the ethylenebisdithiocarbamates, are metabolized to ethylene thiourea (ETU), a thyroid toxicant. epa.gov Elucidating the metabolic fate of this compound is crucial for understanding its potential therapeutic and toxicological profiles. Future studies should focus on identifying its metabolites and their respective biological activities.

Expansion of Structure-Activity Relationship Databases and Chemoinformatics

A systematic exploration of the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity and minimizing off-target effects. The presence of three distinct moieties—the p-chlorophenyl ring, the dithiocarbamate linker, and the allyl group—provides a rich scaffold for chemical modification.

Future research should focus on building a comprehensive SAR database by synthesizing and screening a library of analogs. Key modifications could include:

Aryl Ring Substitution: Varying the position and nature of the substituent on the phenyl ring to probe the effects of electronics and sterics.

Allyl Group Modification: Introducing substituents on the allyl chain to explore the impact of steric bulk and to introduce chirality.

Dithiocarbamate Core Analogs: Synthesizing related thiocarbamates and other sulfur-containing linkers to understand the role of the dithiocarbamate group.

The generated data will be instrumental for the application of chemoinformatics and computational modeling. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. This will enable the rational design of new derivatives with improved potency and selectivity. The development of dedicated databases for dithiocarbamates, incorporating experimental data and predicted properties, will be a valuable resource for the scientific community.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be paramount in accelerating research on this compound. Molecular modeling techniques can provide valuable insights into its behavior at the molecular level, guiding experimental design and interpreting results.

Future research should leverage a range of computational tools, including:

Molecular Docking: To predict the binding modes of this compound and its analogs to potential protein targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound in complex biological environments, such as within a protein binding pocket or a cell membrane.

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecule and to model reaction mechanisms, including its potential metabolic transformations.

The integration of these computational predictions with experimental validation will create a powerful feedback loop. For example, docking studies might identify a putative enzyme target, which can then be confirmed through in vitro enzyme inhibition assays. Similarly, MD simulations could predict how a specific mutation in a target protein might affect binding, a hypothesis that can be tested experimentally. This integrated approach will not only deepen our understanding of this compound but also make the discovery of new applications more efficient.

Exploration of Unconventional Applications in Interdisciplinary Fields

While the biological activities of dithiocarbamates have been a primary focus, their unique chemical properties make them attractive for a range of applications in interdisciplinary fields. A significant future perspective for this compound lies in the exploration of these unconventional applications.

Materials Science: The ability of dithiocarbamates to act as ligands for metal ions and their role in polymerization processes suggests potential applications in the development of novel materials. Research could explore the use of this compound in the synthesis of coordination polymers, metal-organic frameworks (MOFs), or as a component in self-healing polymers.

Agriculture: Dithiocarbamates have a long history of use as fungicides and pesticides. nih.gov Future research could investigate the specific efficacy of this compound against a range of plant pathogens, potentially leading to the development of new crop protection agents. Its mechanism of action in fungal cells would be a key area of study.

Chemical Sensors: The strong chelating ability of the dithiocarbamate group for heavy metal ions could be exploited in the design of chemical sensors. nih.gov this compound could be immobilized on a solid support or incorporated into a polymer matrix to create a sensor for the detection of specific metal ions in environmental or biological samples.

The exploration of these interdisciplinary applications will require collaboration between chemists, materials scientists, agricultural scientists, and engineers, highlighting the broad potential impact of this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.